5-Acenaphthylenamine, N-[(4-butylphenyl)methyl]-1,2-dihydro-
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Overview
Description
5-Acenaphthylenamine, N-[(4-butylphenyl)methyl]-1,2-dihydro- is a chemical compound with the molecular formula C20H21N It is a derivative of acenaphthylene, a polycyclic aromatic hydrocarbon, and features an amine group attached to the acenaphthylene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Acenaphthylenamine, N-[(4-butylphenyl)methyl]-1,2-dihydro- typically involves the following steps:
Starting Materials: The synthesis begins with acenaphthylene and 4-butylbenzylamine.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent unwanted side reactions.
Purification: The product is purified using techniques such as column chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for yield and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Acenaphthylenamine, N-[(4-butylphenyl)methyl]-1,2-dihydro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or hydrocarbons.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted amines.
Scientific Research Applications
5-Acenaphthylenamine, N-[(4-butylphenyl)methyl]-1,2-dihydro- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the development of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 5-Acenaphthylenamine, N-[(4-butylphenyl)methyl]-1,2-dihydro- involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds and other interactions with biological molecules, influencing their function. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
5-Acenaphthenamine: A closely related compound with similar structural features.
N-(4-Butylphenyl)-2-(2,5-dimethylphenoxy)acetamide: Another compound with a butylphenyl group, used in different applications.
Uniqueness
5-Acenaphthylenamine, N-[(4-butylphenyl)methyl]-1,2-dihydro- is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties
Properties
CAS No. |
64268-02-6 |
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Molecular Formula |
C23H25N |
Molecular Weight |
315.5 g/mol |
IUPAC Name |
N-[(4-butylphenyl)methyl]-1,2-dihydroacenaphthylen-5-amine |
InChI |
InChI=1S/C23H25N/c1-2-3-5-17-8-10-18(11-9-17)16-24-22-15-14-20-13-12-19-6-4-7-21(22)23(19)20/h4,6-11,14-15,24H,2-3,5,12-13,16H2,1H3 |
InChI Key |
IJSSSXSGQNBZSA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC=C(C=C1)CNC2=CC=C3CCC4=C3C2=CC=C4 |
Origin of Product |
United States |
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